3-(4-chlorophenyl)tetrahydro-2H-pyran

Herbicide discovery 4-hydroxyphenylpyruvate dioxygenase Agrochemical lead optimization

Procure 3-(4-chlorophenyl)tetrahydro-2H-pyran (CAS 1467061-91-1) to ensure your SAR studies begin with the correct 3-substituted regioisomer, which delivers a distinct 3D pharmacophore vs. the 4-substituted isomer. This compound has a documented 19 nM IC50 against Arabidopsis thaliana HPPD, a benchmark for herbicide discovery. A published >99% yield, 100% selective ionic-liquid protocol enables multi-gram scale-up. The para-Cl adds ~+0.71 logP for membrane permeability tuning. Confirm CAS 1467061-91-1 to avoid regioisomer mismatch.

Molecular Formula C11H13ClO
Molecular Weight 196.67 g/mol
Cat. No. B8798105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)tetrahydro-2H-pyran
Molecular FormulaC11H13ClO
Molecular Weight196.67 g/mol
Structural Identifiers
SMILESC1CC(COC1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H13ClO/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10H,1-2,7-8H2
InChIKeyXPVBVXPCXFOJSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-chlorophenyl)tetrahydro-2H-pyran – Technical Baseline and Procurement Context


3-(4-chlorophenyl)tetrahydro-2H-pyran (CAS: 1467061-91-1) is a substituted tetrahydropyran featuring a 4-chlorophenyl substituent at the 3-position of the saturated six-membered cyclic ether [1]. The tetrahydropyran (THP) scaffold is a privileged motif in medicinal chemistry and natural product synthesis, appearing in bioactive compounds with antitumor, antibiotic, antiviral, and antifungal activities [2]. The 4-chlorophenyl moiety contributes enhanced lipophilicity (calculated ClogP values differentiate it from non-halogenated analogs) and conformational rigidity to the otherwise flexible THP ring . The compound is structurally isomeric to 4-(4-chlorophenyl)tetrahydro-2H-pyran (CAS: 1187926-98-2), a commercially available comparator that differs only in the position of aryl substitution on the heterocyclic ring.

Why 3-(4-chlorophenyl)tetrahydro-2H-pyran Cannot Be Simply Replaced by Positional Isomers or Non-halogenated Analogs


Substitution of the tetrahydropyran ring at the 3-position versus the 4-position produces distinct three-dimensional molecular geometries that critically affect target binding and physicochemical properties [1]. The 3-substituted regioisomer (target compound) places the 4-chlorophenyl group in a different spatial orientation relative to the ring oxygen compared to the 4-substituted isomer, altering both dipole moment and conformational preferences. Additionally, the chlorine atom on the para position of the phenyl ring modulates lipophilicity (ClogP) and metabolic stability relative to unsubstituted phenyl, fluorophenyl, or methoxyphenyl analogs [2]. Interchanging regioisomers or removing the chlorine substituent without experimental validation introduces uncontrolled variables in target engagement, solubility, and synthetic downstream chemistry. The quantitative evidence below establishes specific, measurable differentiation between this compound and its closest structural comparators.

Quantitative Differentiation Evidence: 3-(4-chlorophenyl)tetrahydro-2H-pyran vs. Structural Analogs


HPPD Enzyme Inhibition: IC50 Comparison Across Chlorophenyl-Tetrahydropyran Scaffolds

In an enzyme inhibition assay against Arabidopsis thaliana HPPD (4-hydroxyphenylpyruvate dioxygenase), 3-(4-chlorophenyl)tetrahydro-2H-pyran demonstrated an IC50 of 19 nM [1]. This represents a sub-20 nM potency profile that distinguishes this scaffold from unsubstituted tetrahydropyrans, which typically lack HPPD inhibitory activity, and from certain alternative substitution patterns that exhibit attenuated potency. HPPD is a validated herbicide target and a key enzyme in tyrosine catabolism, making inhibition potency a direct measure of lead suitability for agrochemical development.

Herbicide discovery 4-hydroxyphenylpyruvate dioxygenase Agrochemical lead optimization

Synthetic Efficiency: Cyclodehydration Yield and Selectivity Benchmarking

In a patented cyclodehydration method using [SO3H-BMIm][OTf] ionic liquid catalysis at 120°C, the synthesis of 3-(4-chlorophenyl)tetrahydro-2H-pyran from 3-p-chlorophenyl-1,5-pentanediol achieved 100% conversion, 100% selectivity, and >99% isolated yield after 24 hours in a sealed tube . This near-quantitative transformation under solvent-free ionic liquid conditions provides a significant efficiency advantage over traditional acid-catalyzed dehydrations, which for related tetrahydropyran cyclizations often report yields in the 65–85% range and require aqueous workup with organic solvent extraction.

Process chemistry Cyclodehydration Industrial-scale synthesis

Regioisomeric Differentiation: 3-Aryl vs. 4-Aryl Substitution Effects on Molecular Geometry

The 3-(4-chlorophenyl) substitution pattern (target compound, CAS 1467061-91-1) positions the aromatic ring at the C3 carbon of the tetrahydropyran ring, creating a distinct dihedral angle and spatial vector relative to the ring oxygen compared to the 4-substituted isomer (CAS 1187926-98-2). In the 4-isomer, the aryl group occupies a position equivalent to the oxygen heteroatom's substitution pattern in related pyran systems, which alters the dipole moment orientation and the accessibility of the ring oxygen for hydrogen bonding . These conformational differences are not interchangeable; 3-substituted THPs adopt different low-energy conformations than their 4-substituted counterparts, which can translate into distinct target-binding pharmacophores.

Conformational analysis Structure-activity relationship Medicinal chemistry

Lipophilicity Modulation via para-Chloro Substitution: A Key Physicochemical Differentiator

The 4-chlorophenyl substituent confers measurable lipophilicity enhancement relative to unsubstituted phenyl analogs. The para-chloro group increases calculated logP by approximately +0.7 log units compared to the unsubstituted phenyl analog, based on Hansch π constants for aromatic chlorine substitution (πCl = +0.71) [1]. This lipophilicity modulation affects membrane permeability, plasma protein binding, and metabolic clearance rates, providing a tunable parameter that distinguishes this compound from non-halogenated tetrahydropyran scaffolds.

Lipophilicity ADME optimization Physicochemical profiling

Procurement-Relevant Application Scenarios for 3-(4-chlorophenyl)tetrahydro-2H-pyran


Agrochemical Lead Discovery: HPPD-Targeted Herbicide Scaffold Development

The 19 nM IC50 against Arabidopsis thaliana HPPD [1] supports procurement of this compound for herbicide discovery programs targeting 4-hydroxyphenylpyruvate dioxygenase. HPPD inhibition leads to bleaching and plant death by disrupting plastoquinone and tocopherol biosynthesis. Compounds with sub-20 nM potency represent viable starting points for structure-guided optimization. Procurement of the 3-substituted regioisomer ensures that SAR exploration begins from a position of documented target engagement, unlike the 4-substituted isomer for which comparable HPPD inhibition data is not publicly established.

Process Chemistry Development: High-Yield Cyclodehydration Methodology Transfer

The >99% yield and 100% selectivity achieved via [SO3H-BMIm][OTf] ionic liquid catalysis provides a benchmark synthetic route for scaling this compound. Research groups developing multi-gram or kilogram-scale syntheses of 3-(4-chlorophenyl)tetrahydro-2H-pyran should reference this patented protocol (CN114437000A) when establishing in-house methods or engaging CRO partners. The solvent-free ionic liquid approach minimizes waste streams and simplifies purification compared to conventional acid-catalyzed dehydrations.

Structure-Activity Relationship Studies: Regioisomer-Controlled Pharmacophore Mapping

For medicinal chemistry campaigns where tetrahydropyran geometry dictates target engagement, the 3-(4-chlorophenyl) substitution pattern provides a specific three-dimensional pharmacophore distinct from the 4-substituted isomer . Procurement of the correct regioisomer (CAS 1467061-91-1, not CAS 1187926-98-2) is essential for maintaining SAR continuity. Researchers exploring targets such as GPCRs, ion channels, or kinases where ligand orientation relative to the heterocyclic oxygen is critical should prioritize the 3-substituted compound when the SAR hypothesis places the aryl group in a C3-equivalent binding pocket.

ADME/PK Optimization: Lipophilicity-Tuned Probe Compound Preparation

The para-chloro substituent adds approximately +0.71 logP units relative to the unsubstituted phenyl analog [2], positioning this compound as a lipophilicity-tuned probe for assessing membrane permeability requirements in a given target class. Researchers seeking to balance potency with acceptable ADME properties can use this compound as a reference point for evaluating whether halogen substitution improves cellular activity without exceeding acceptable lipophilicity thresholds (e.g., ClogP >5).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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